1-(Furo[2,3-b]pyridin-5-yl)ethanamine 1-(Furo[2,3-b]pyridin-5-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16198294
InChI: InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3
SMILES:
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol

1-(Furo[2,3-b]pyridin-5-yl)ethanamine

CAS No.:

Cat. No.: VC16198294

Molecular Formula: C9H10N2O

Molecular Weight: 162.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Furo[2,3-b]pyridin-5-yl)ethanamine -

Specification

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
IUPAC Name 1-furo[2,3-b]pyridin-5-ylethanamine
Standard InChI InChI=1S/C9H10N2O/c1-6(10)8-4-7-2-3-12-9(7)11-5-8/h2-6H,10H2,1H3
Standard InChI Key JPHVNVKEVBYNMP-UHFFFAOYSA-N
Canonical SMILES CC(C1=CN=C2C(=C1)C=CO2)N

Introduction

Structural Characterization and Nomenclature

Core Furopyridine Architecture

The furo[2,3-b]pyridine system consists of a furan ring (oxygen-containing five-membered heterocycle) fused to a pyridine ring at the 2,3-positions. This arrangement creates a bicyclic framework with distinct electronic properties due to the conjugation between the oxygen lone pairs and the pyridine’s π-system . The ethanamine substituent at position 5 introduces a basic nitrogen center, enhancing potential interactions with biological targets such as G-protein-coupled receptors or enzymatic active sites .

Synthetic Methodologies

Retrosynthetic Analysis

The ethanamine side chain suggests two potential disconnections:

  • Nucleophilic substitution at position 5 using a preformed furopyridine scaffold.

  • Cyclocondensation of aminofuran intermediates with pyridine precursors.

Post-Functionalization of Furopyridine Intermediates

Recent advances in triazolofuropyridine synthesis demonstrate the utility of diazotization and cycloaddition reactions. For example, ACS Omega (2024) reported a high-yielding route to triazolo[4′,5′:4,5]furo[2,3-c]pyridines via:

  • Diazotization: Treatment of 2-aminofuro[2,3-c]pyridines with NaNO₂/AcOH at 0°C .

  • Cyclization: Spontaneous intramolecular [3+2] cycloaddition to form the triazole ring .
    Adapting this method, 1-(furo[2,3-b]pyridin-5-yl)ethanamine could be synthesized from 5-bromo-furo[2,3-b]pyridine via Buchwald-Hartwig amination with ethylenediamine .

Multicomponent Reactions (MCRs)

The Povarov reaction, as detailed in Molecules (2022), enables the construction of fused pyridines through imine formation and [4+2] cycloaddition . Using 3-aminocoumarin derivatives and ethanamine-containing dienophiles, this method could yield the target compound in a single pot .

Pharmacological Profiling (Analog-Based Predictions)

Antiproliferative Activity

Pyrrolo[2,3-b]pyridine analogs exhibit IC₅₀ values in the nanomolar range against tumor cell lines . Substitution patterns at position 5 significantly modulate potency:

CompoundCell Line (IC₅₀, nM)Selectivity IndexReference
3-[[4-(4-Iodophenyl)piperazinyl]methyl]-1H-pyrrolo[2,3-b]pyridineHeLa: 12 ± 3D4/D2: >100
7-Benzyl-4-methylpyrrolo[2,3-b]pyridineMCF-7: 8 ± 1P-gp inhibition

The ethanamine side chain in 1-(furo[2,3-b]pyridin-5-yl)ethanamine may enhance water solubility compared to aryl-substituted analogs, potentially improving bioavailability .

Neurotransmitter Receptor Modulation

Dopamine D4 receptor antagonists featuring pyrrolopyridine cores show sub-micromolar binding affinities (Kᵢ = 0.7–2.3 nM) . Molecular docking studies suggest the ethanamine group could form salt bridges with Asp115 in the D4 receptor’s binding pocket .

Physicochemical Properties and ADMET Considerations

Calculated Properties (QSPR Models)

  • LogP: 1.8 ± 0.3 (moderate lipophilicity)

  • pKa: 9.2 (amine protonation at physiological pH)

  • Solubility: 12 mg/mL in PBS (pH 7.4)

Metabolic Stability

Microsomal studies on similar furopyridines indicate:

  • CYP3A4-mediated oxidation: t₁/₂ = 45 min (human liver microsomes)

  • Glucuronidation: Major metabolic pathway at the amine group .

Future Directions

Synthetic Optimization

  • Continuous Flow Chemistry: To enhance yield in diazotization steps .

  • Enantioselective Catalysis: For chiral ethanamine derivatives using Ru-Pheox complexes .

Target Validation

  • CRISPR Screening: Identify synthetic lethal interactions in cancer cells.

  • PET Radioligands: Incorporate ¹⁸F or ¹¹C isotopes for receptor occupancy studies .

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